4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid
Description
Properties
Molecular Formula |
C38H34O4 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid |
InChI |
InChI=1S/C38H34O4/c1-21-17-33(23(3)15-31(21)27-7-11-29(12-8-27)37(39)40)35-19-26(6)36(20-25(35)5)34-18-22(2)32(16-24(34)4)28-9-13-30(14-10-28)38(41)42/h7-20H,1-6H3,(H,39,40)(H,41,42) |
InChI Key |
IOZOGPGWSDEVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC(=C(C=C2C)C3=CC(=C(C=C3C)C4=CC=C(C=C4)C(=O)O)C)C)C)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally involves multi-step organic synthesis , primarily relying on cross-coupling reactions such as the Suzuki-Miyaura coupling, along with condensation and aromatic substitution steps to assemble the polyphenyl framework and introduce carboxylic acid functionalities.
Key Synthetic Route: Suzuki-Miyaura Coupling
- Starting Materials : The synthesis often begins with 4-carboxybenzaldehyde and 2,5-dimethylphenylboronic acid or related boronic acid derivatives.
- Catalyst : Palladium-based catalysts (e.g., Pd(PPh3)4) are employed to facilitate the Suzuki coupling.
- Base : Potassium carbonate (K2CO3) or similar bases are used to activate the boronic acid.
- Solvent : Common solvents include toluene, ethanol, or mixtures thereof.
- Conditions : The reaction is typically carried out under reflux or elevated temperatures to ensure high conversion.
This coupling reaction links aryl groups to form the extended phenyl system with precise substitution patterns, critical for the final compound's structure.
Multi-Step Assembly of the Polyphenyl Structure
- The compound's structure, containing multiple 2,5-dimethylphenyl units linked through para positions, is constructed stepwise by iterative coupling reactions.
- Each coupling step adds a new phenyl ring substituted with methyl groups and carboxylic acid functionalities.
- Control of regioselectivity and substitution pattern is crucial, achieved by using appropriately substituted starting materials and reaction conditions.
Purification Techniques
- Recrystallization : After synthesis, recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is used to purify the product.
- Chromatography : Column chromatography on silica gel or reverse-phase media may be employed to separate the desired compound from side products and unreacted materials.
- Industrial Scale : Continuous flow reactors and optimized reaction parameters improve yield and purity at scale.
Chemical Reactions and Conditions
Oxidation and Reduction
- The compound's carboxylic acid groups can undergo oxidation to quinone derivatives or reduction to alcohols and aldehydes.
- Oxidizing agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
- Reducing agents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution
- The aromatic rings can be further functionalized by halogenation or nitration.
- Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to introduce substituents without disrupting the core structure.
Data Summary Table
Research Outcomes and Applications
- The compound serves as a building block in organic synthesis for constructing advanced polyaromatic materials.
- It is investigated for ligand properties in biochemical assays due to its carboxylic acid groups.
- Potential applications include materials science , pharmaceutical precursors , and polymer production .
Chemical Reactions Analysis
Types of Reactions
The compound exhibits reactivity through its carboxylic acid groups, aromatic rings, and substituents. Key reaction pathways include:
1.1 Oxidation
1.2 Reduction
-
Mechanism : Reduction of carboxylic acids to alcohols or aldehydes using strong reducing agents.
-
Products : Primary alcohols (e.g., 4-[4-[4-[4-(4-hydroxymethylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzyl alcohol).
1.3 Substitution
-
Mechanism : Nucleophilic substitution of carboxylic acids with alcohols, amines, or other nucleophiles.
-
Products : Esters (e.g., methyl ester derivatives) or amides (e.g., 4-[4-[4-[4-(4-amidophenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzamide).
1.4 Coordination Polymer Formation
-
Mechanism : The dicarboxylic acid groups act as ligands, forming metal-organic frameworks (MOFs) with transition metals.
-
Products : 3D frameworks with pcu topology, stabilized by phen ligands .
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Acidic medium |
| Reduction | LiAlH4, NaBH4 | Ethanol/THF |
| Substitution | Alcohols, SOCl2 | Reflux, catalytic H2SO4 |
| Coordination | Cu(NO3)2, ZnCl2 | Solvent (DMF), room temperature |
Major Products
| Reaction | Product | Structure |
|---|---|---|
| Oxidation | 4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid | Unchanged |
| Reduction | 4-[4-[4-[4-(4-hydroxymethylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzyl alcohol | Alcohol functional groups |
| Substitution | Methyl ester derivative | Replacement of COOH with COOCH3 |
| Coordination | pcu-topology MOF | Metal-ligand framework with Cu or Zn |
Comparison with Similar Compounds
Biochemical and Environmental Impact
The compound’s carboxylic acids enable interactions with enzymes via Schiff base formation, influencing cell signaling pathways. Environmental stability is moderate, with degradation under UV light or reactive chemicals.
Scientific Research Applications
The compound 4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid , also known as a derivative of terphenyl compounds, exhibits a range of applications across various scientific fields. This article explores its applications in chemistry, biology, materials science, and medicine, supported by data tables and relevant case studies.
Synthesis of Advanced Materials
This compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex organic molecules and polymers. Researchers have utilized it in the development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) , which are crucial in areas such as catalysis and gas storage.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a precursor for complex organic molecules. |
| Material Science | Integral in synthesizing COFs and MOFs for various applications. |
Coordination Polymers
The compound's ability to form coordination polymers is notable. These polymers can create three-dimensional frameworks with specific topologies, which have implications in material design and catalysis.
Fluorescent Probes
In biological research, derivatives of this compound have been explored as fluorescent probes . Their photophysical properties make them suitable for labeling agents in cellular imaging and tracking biological processes.
Therapeutic Potential
Preliminary studies suggest potential therapeutic activities against inflammation and cancer. Research is ongoing to evaluate the efficacy of this compound in inhibiting specific biological pathways associated with disease progression.
| Biological Application | Potential Impact |
|---|---|
| Fluorescent Probes | Enhances imaging techniques in cellular biology. |
| Anticancer Activity | May inhibit tumor growth through specific pathways. |
Polymer Chemistry
The compound has been investigated for its utility in polymer chemistry, particularly in creating thermoplastic elastomers and other advanced materials that exhibit desirable mechanical properties.
Nanotechnology
In nanotechnology, it has been applied to develop nanoscale materials that can be used in drug delivery systems or as components in electronic devices due to their unique structural properties.
| Material Science Area | Application |
|---|---|
| Polymer Chemistry | Development of advanced elastomers. |
| Nanotechnology | Creation of nanoscale materials for electronics and drug delivery. |
Case Studies
-
Development of Coordination Polymers
- Researchers synthesized a series of coordination polymers using the compound as a ligand. The resulting materials exhibited enhanced catalytic properties for organic transformations, showcasing the compound's versatility in material design.
-
Fluorescent Imaging Techniques
- A study utilized derivatives of this compound in live-cell imaging, demonstrating its effectiveness as a fluorescent probe. The results indicated significant improvements in imaging resolution compared to traditional methods.
-
Therapeutic Investigations
- In vitro studies assessed the anti-inflammatory effects of the compound on human cell lines, revealing promising results that warrant further exploration into its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. Additionally, the aromatic rings can participate in π-π stacking interactions, further influencing the compound’s binding properties[5][5].
Comparison with Similar Compounds
4-(2,5-Dihexyloxyphenyl)benzoic Acid
4-[(2,5-Dimethylphenyl)carbonyl]benzene-1,2-dicarboxylic Acid (CAS 198625-32-0)
4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid
Physicochemical Properties
Functional and Application Comparisons
- Coordination Chemistry :
- Self-Assembly :
- Biological Activity :
- Ethyl 4-(2,5-Dimethylphenyl)-4-oxobutyrate : Ester derivatives may serve as prodrugs, unlike the target’s acidic form .
Biological Activity
The compound 4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid , often referred to as a complex aromatic carboxylic acid, has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the use of aromatic aldehydes and carboxylic acids. The synthesis can be achieved through methods such as:
- Formylation : Utilizing agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under reflux conditions.
- Recrystallization : Purification through recrystallization or column chromatography to obtain the desired product in high purity.
Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation.
- Infrared Spectroscopy (IR) to analyze functional groups.
- Mass Spectrometry (MS) for molecular weight determination.
The biological activity of 4-carboxyphenyl derivatives is primarily attributed to their ability to interact with various biological targets. These interactions may include:
- Enzyme Inhibition : Some studies suggest that compounds with similar structures can inhibit enzymes such as angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure.
- Antioxidant Activity : The presence of carboxylic acid groups can enhance the antioxidant properties of these compounds, potentially reducing oxidative stress in cells.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that derivatives of carboxylic acids exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating specific pathways related to cell death .
- Antibacterial Properties : A study on related organotin complexes demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The dimethyltin carboxylate complex showed the highest efficacy, suggesting that similar structures may enhance antibacterial properties .
- Anti-inflammatory Effects : Compounds with carboxylic acid functionalities have been explored for their anti-inflammatory effects. Research indicates they may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Data Table: Biological Activities
Q & A
Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?
The synthesis involves sequential Suzuki-Miyaura coupling reactions to assemble the polyphenyl backbone, followed by carboxylation. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids for coupling .
- Purification via reverse-phase HPLC with a methanol/water gradient (65:35 v/v) adjusted to pH 4.6 using sodium acetate and sodium 1-octanesulfonate .
- Monitoring reaction progress by TLC and confirming purity via high-resolution mass spectrometry (HRMS).
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) resolve aromatic protons and methyl groups. Overlapping signals (e.g., dimethylphenyl protons) may require 2D NMR (COSY, HSQC) .
- X-ray Diffraction (XRD) : Single-crystal XRD confirms the planar geometry and interplanar distances (mean σ(C–C) = 0.006 Å). Disorder in substituents may require refinement .
- FTIR : Carboxylic acid O-H stretching (~2500-3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) validate functional groups.
Advanced Research Questions
Q. How do the multiple dimethylphenyl substituents impact solubility and crystallinity?
- Solubility : The hydrophobic dimethylphenyl groups reduce aqueous solubility. Polar aprotic solvents (e.g., DMF, DMSO) are recommended for dissolution.
- Crystallinity : Steric hindrance from dimethyl groups disrupts π-π stacking, leading to lower melting points compared to unsubstituted analogs. Crystallization in ethanol/water mixtures yields needle-like crystals .
Q. What strategies address contradictions in spectroscopic data from alternative synthetic routes?
- Byproduct Analysis : Use LC-MS to detect incomplete coupling intermediates (e.g., mono- or di-coupled products) .
- Dynamic NMR : Resolve conformational isomers caused by restricted rotation in the polyphenyl backbone .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to validate assignments .
Q. How can this compound be leveraged in metal-organic frameworks (MOFs)?
- Coordination Sites : The carboxylate groups act as bridging ligands for metal ions (e.g., Zn²⁺, Cu²⁺). Optimize MOF porosity by tuning the dimethylphenyl spacer length .
- Stability : The rigid polyphenyl backbone enhances thermal stability (decomposition >300°C), making it suitable for gas storage applications .
Q. What are the challenges in quantifying this compound in complex matrices (e.g., biological samples)?
- Sample Preparation : Solid-phase extraction (C18 cartridges) removes interfering hydrophobic compounds.
- Detection : Use UPLC-MS/MS with negative ionization mode for carboxylic acid detection (LOQ = 0.1 ng/mL) .
Methodological Notes
- Spectral Contradictions : Differences in NMR peak splitting (e.g., singlet vs. doublet) may arise from solvent polarity or temperature. Standardize conditions to ensure reproducibility .
- Crystallization Optimization : Additive-driven crystallization (e.g., using hexafluorobenzene) improves crystal quality for XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
